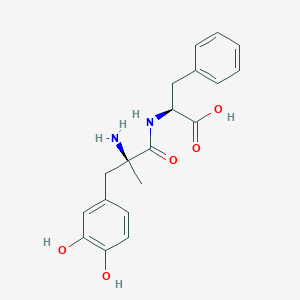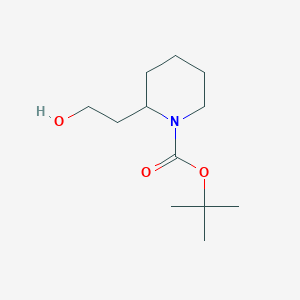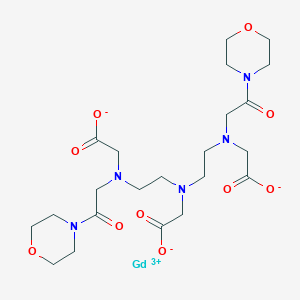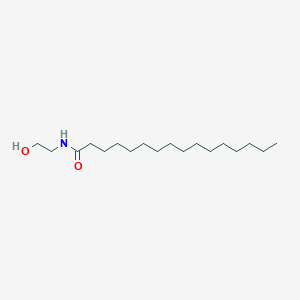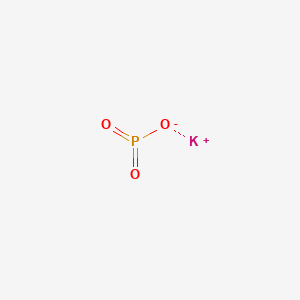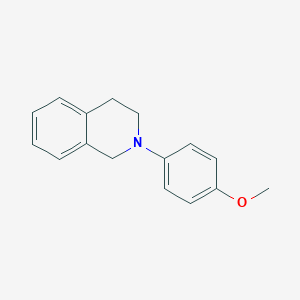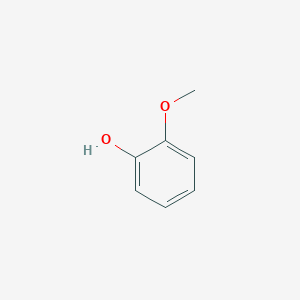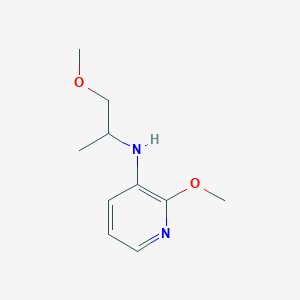
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine, also known as MPMP, is a pyridine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may contribute to the drug's anti-inflammatory and neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been shown to have a number of biochemical and physiological effects, including its ability to reduce inflammation, inhibit the formation of amyloid beta, and increase acetylcholine levels in the brain. In addition, 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has several advantages for use in lab experiments, including its availability and relatively low cost. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine, including its use as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additional research is needed to fully understand the mechanism of action of 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine and to determine its safety and efficacy as a therapeutic agent. Other potential areas of research include the development of new synthesis methods for 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine and the exploration of its potential applications in other areas of medicine.
Métodos De Síntesis
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine can be synthesized using several methods, including the reaction of 2-chloro-3-methoxypyridine with 1-methoxypropan-2-amine in the presence of a base. Another method involves the reaction of 2-chloro-3-methoxypyridine with 1-methoxypropan-2-ol in the presence of a base, followed by the reaction with ammonia. Both methods result in the formation of 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine as a white solid.
Aplicaciones Científicas De Investigación
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent and as a drug candidate for the treatment of Alzheimer's disease. In a study conducted on rats, 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine was found to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the blood. Another study showed that 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine inhibited the formation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Propiedades
Número CAS |
112777-36-3 |
|---|---|
Nombre del producto |
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine |
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O2/c1-8(7-13-2)12-9-5-4-6-11-10(9)14-3/h4-6,8,12H,7H2,1-3H3 |
Clave InChI |
XBFMAUCLMHRSNQ-UHFFFAOYSA-N |
SMILES |
CC(COC)NC1=C(N=CC=C1)OC |
SMILES canónico |
CC(COC)NC1=C(N=CC=C1)OC |
Sinónimos |
3-Pyridinamine,2-methoxy-N-(2-methoxy-1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



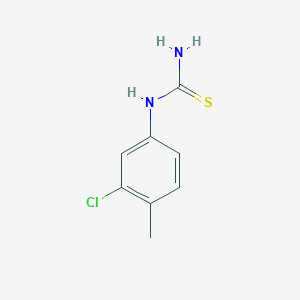



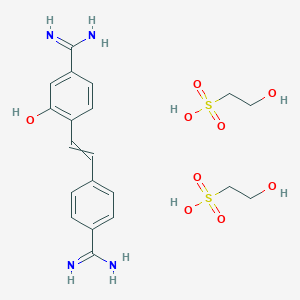

![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)
